[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate
CAS No.: 86976-77-4
Cat. No.: VC1598895
Molecular Formula: C23H40FN2O8P
Molecular Weight: 522.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86976-77-4 |
|---|---|
| Molecular Formula | C23H40FN2O8P |
| Molecular Weight | 522.5 g/mol |
| IUPAC Name | [(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate |
| Standard InChI | InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29)/t19-,20+,21-/m0/s1 |
| Standard InChI Key | IGXUBNSHRZHJRV-HBMCJLEFSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@H](O1)N2C=C(C(=O)NC2=O)F)O |
| SMILES | CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
| Canonical SMILES | CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Introduction
[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate is a complex organic compound with a specific stereochemistry. It incorporates a pyrimidine ring, which is a common component in nucleic acids, and a tetradecyl group, contributing to its lipophilicity. This compound is of interest in pharmaceutical and biochemical research due to its potential applications in drug delivery systems and as a prodrug.
Molecular Formula and Weight
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Molecular Formula: C23H40FN2O8P
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Molecular Weight: Approximately 523.55 g/mol (calculated based on the molecular formula)
Stereochemistry
The compound has a specific stereochemistry, with (2R,3S,5S) configurations, indicating its chiral nature. This stereochemistry is crucial for its biological activity and interactions.
Synthesis and Preparation
The synthesis of [(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the attachment of the tetradecyl phosphate group. The specific synthesis route may vary depending on the desired yield and purity.
Drug Delivery Systems
This compound can be used as a prodrug, enhancing the delivery of therapeutic agents by improving their solubility and stability. The tetradecyl group helps in targeting specific tissues or cells due to its lipophilic nature.
Research Findings and Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C23H40FN2O8P |
| Molecular Weight | Approximately 523.55 g/mol |
| Stereochemistry | (2R,3S,5S) |
| Chemical Structure | Includes a pyrimidine ring and a tetradecyl phosphate group |
| Synthesis | Multi-step process involving pyrimidine ring formation and modification |
| Biological Activity | Potential as a prodrug or therapeutic agent |
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